molecular formula C17H15BrO3 B5224326 3-BROMO-5-METHOXY-4-{[(E)-3-PHENYL-2-PROPENYL]OXY}BENZALDEHYDE

3-BROMO-5-METHOXY-4-{[(E)-3-PHENYL-2-PROPENYL]OXY}BENZALDEHYDE

Cat. No.: B5224326
M. Wt: 347.2 g/mol
InChI Key: MDXLBEVOYJPNID-VMPITWQZSA-N
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Description

3-BROMO-5-METHOXY-4-{[(E)-3-PHENYL-2-PROPENYL]OXY}BENZALDEHYDE is a complex organic compound with the molecular formula C16H15BrO3 It is characterized by the presence of a bromine atom, a methoxy group, and a phenylpropenyloxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMO-5-METHOXY-4-{[(E)-3-PHENYL-2-PROPENYL]OXY}BENZALDEHYDE typically involves multiple steps. One common method includes the bromination of 5-methoxy-4-hydroxybenzaldehyde followed by the introduction of the phenylpropenyloxy group through an etherification reaction. The reaction conditions often involve the use of bromine (Br2) and a suitable solvent such as dichloromethane (DCM) for the bromination step, and a base such as potassium carbonate (K2CO3) for the etherification step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-BROMO-5-METHOXY-4-{[(E)-3-PHENYL-2-PROPENYL]OXY}BENZALDEHYDE can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: NaOCH3 in methanol or NaOEt in ethanol.

Major Products Formed

    Oxidation: 3-BROMO-5-METHOXY-4-{[(E)-3-PHENYL-2-PROPENYL]OXY}BENZOIC ACID.

    Reduction: 3-BROMO-5-METHOXY-4-{[(E)-3-PHENYL-2-PROPENYL]OXY}BENZYL ALCOHOL.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-BROMO-5-METHOXY-4-{[(E)-3-PHENYL-2-PROPENYL]OXY}BENZALDEHYDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-BROMO-5-METHOXY-4-{[(E)-3-PHENYL-2-PROPENYL]OXY}BENZALDEHYDE involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-BROMO-4-METHOXYBENZALDEHYDE: Similar structure but lacks the phenylpropenyloxy group.

    3-BROMO-5-METHOXY-4-(PENTYLOXY)BENZALDEHYDE: Similar structure but has a pentyloxy group instead of the phenylpropenyloxy group.

Uniqueness

3-BROMO-5-METHOXY-4-{[(E)-3-PHENYL-2-PROPENYL]OXY}BENZALDEHYDE is unique due to the presence of the phenylpropenyloxy group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-bromo-5-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO3/c1-20-16-11-14(12-19)10-15(18)17(16)21-9-5-8-13-6-3-2-4-7-13/h2-8,10-12H,9H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXLBEVOYJPNID-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OCC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)C=O)Br)OC/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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